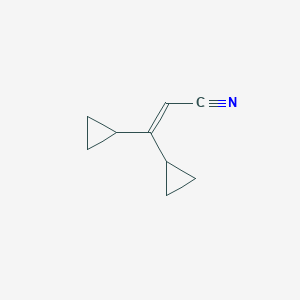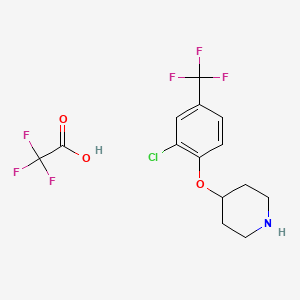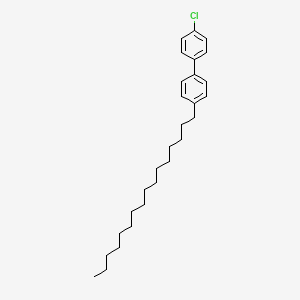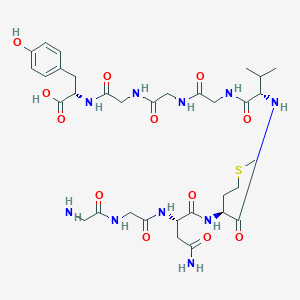
3,3-Dicyclopropylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dicyclopropylprop-2-enenitrile is an organic compound with the molecular formula C9H11N It features a unique structure with two cyclopropyl groups attached to a prop-2-enenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dicyclopropylprop-2-enenitrile typically involves the reaction of cyclopropylmethyl ketone with sodium cyanide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dicyclopropylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 3,3-Dicyclopropylpropanoic acid.
Reduction: 3,3-Dicyclopropylprop-2-enamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dicyclopropylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dicyclopropylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl groups contribute to the compound’s stability and reactivity, allowing it to engage in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dicyclopropylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3,3-Dicyclopropylprop-2-enamine: Similar structure but with an amine group instead of a nitrile.
Cyclopropylacetonitrile: Contains a single cyclopropyl group and a nitrile group.
Uniqueness
3,3-Dicyclopropylprop-2-enenitrile is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups on chemical reactivity and biological activity.
Propiedades
Número CAS |
647854-14-6 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
3,3-dicyclopropylprop-2-enenitrile |
InChI |
InChI=1S/C9H11N/c10-6-5-9(7-1-2-7)8-3-4-8/h5,7-8H,1-4H2 |
Clave InChI |
KEJLDBITISSDEE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=CC#N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine](/img/structure/B12587655.png)


![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)


![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)


![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)

![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)

methanone](/img/structure/B12587716.png)
